N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide
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Overview
Description
N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
- N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine
Uniqueness
N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of a chloro-nitrophenyl group with a methanesulfonamide moiety makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
112633-09-7 |
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Molecular Formula |
C8H7ClN2O4S |
Molecular Weight |
262.67 g/mol |
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide |
InChI |
InChI=1S/C8H7ClN2O4S/c1-16(14,15)10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
GQOBMIZSHMSGPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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